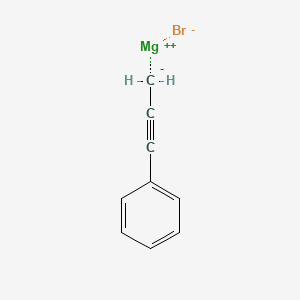

3-Phenylprop-2-yn-1-ylmagnesium bromide, 0.50 M in THF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

As an electrophilic reagent, 3-Phenylprop-2-yn-1-ylmagnesium bromide can undergo addition reactions with carbonyl compounds such as aldehydes, ketones, esters, and CO2 . The reaction typically results in a mixture of alkynyl and allyl addition products, with lower temperatures favoring the formation of the alkynyl addition product .Applications De Recherche Scientifique

ZnBr2/Oxone-Mediated ipso-Cyclization

In a study, a selective synthetic strategy towards 1-azaspiro [4.5]deca-3,6,9-trien-8-ones from N-tosyl-N- (prop-2-yn-1-yl)aniline was developed . The transformation proceeds smoothly in a mixed solvent including acetonitrile and water when ZnBr2 and Oxone are employed . This shows the potential of 3-Phenylprop-2-yn-1-ylmagnesium bromide in the synthesis of complex organic compounds .

Copper-Catalyzed Synthesis of Aryldiazo Sulfones

The compound is also used in the copper-catalyzed synthesis of aryldiazo sulfones . This process involves the use of 3-Phenylprop-2-yn-1-ylmagnesium bromide as a key reagent .

Intramolecular [4+2]-Cycloaddition

Another application of 3-Phenylprop-2-yn-1-ylmagnesium bromide is in the intramolecular cyclization of [3- (4-bromo (or methyl)phenylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides . The presence of a bromine atom or methyl group in the para position of the aromatic ring inhibits the process .

Mécanisme D'action

Target of Action

3-Phenylprop-2-yn-1-ylmagnesium bromide is a Grignard reagent, which is a class of organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms present in various organic substrates .

Mode of Action

The compound, being a Grignard reagent, acts as a nucleophile and attacks the electrophilic carbon atom in the substrate . This leads to the formation of a new carbon-carbon bond, thereby expanding the carbon skeleton of the substrate .

Biochemical Pathways

Grignard reagents are known to be involved in various synthetic transformations, including the formation of alcohols, aldehydes, ketones, and carboxylic acids .

Result of Action

The primary result of the action of 3-Phenylprop-2-yn-1-ylmagnesium bromide is the formation of new carbon-carbon bonds in organic substrates . This can lead to the synthesis of a wide range of organic compounds, depending on the nature of the substrate .

Action Environment

The action of 3-Phenylprop-2-yn-1-ylmagnesium bromide, like other Grignard reagents, is highly sensitive to the environment . It is typically used in anhydrous conditions, as it reacts vigorously with water to form hydrocarbons and magnesium hydroxide . The reaction is also sensitive to oxygen and carbon dioxide in the air .

Propriétés

IUPAC Name |

magnesium;prop-1-ynylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLAJCPDJBGHPT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C#CC1=CC=CC=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylprop-2-yn-1-ylmagnesium bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)

![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate](/img/structure/B6298797.png)

![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)

![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)